molecular formula C5H8N4O B13105417 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one

Cat. No.: B13105417
M. Wt: 140.14 g/mol
InChI Key: TZCFNUWFULKAOT-UHFFFAOYSA-N
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Description

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 6-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one typically involves the reaction of 4-chloropyrimidine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methylhydrazinyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidinones.

Scientific Research Applications

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinyl group allows for unique interactions with biological targets, differentiating it from other similar heterocyclic compounds.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4-[amino(methyl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C5H8N4O/c1-9(6)4-2-5(10)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,10)

InChI Key

TZCFNUWFULKAOT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=O)NC=N1)N

Origin of Product

United States

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